4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O5S/c1-10-8-20(9-11(2)24-10)26(22,23)14-6-4-13(5-7-14)15(21)17-16-19-18-12(3)25-16/h4-7,10-11H,8-9H2,1-3H3,(H,17,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXMICGKIOKMPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Carbon Disulfide
Adapting the protocol from Parameshwar et al. (2017), propionic acid hydrazide undergoes cyclization with carbon disulfide in basic conditions:
Procedure:
- React propionic acid hydrazide (1.0 eq) with carbon disulfide (1.2 eq) in ethanol/water (3:1) containing potassium hydroxide (1.5 eq).
- Reflux at 80°C for 8–10 hours until hydrogen sulfide evolution ceases.
- Acidify with glacial acetic acid to precipitate the oxadiazole product.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C (reflux) |
| Time | 8–10 hours |
| Yield | 68–72% |
Mechanistic Insight:
The base deprotonates the hydrazide, enabling nucleophilic attack on carbon disulfide to form a dithiocarbazate intermediate. Intramolecular cyclization releases H₂S, yielding the 1,3,4-oxadiazole ring.
Triphenylphosphine-Mediated Cyclization
An alternative method employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) as cyclizing agents:
Procedure:
- Dissolve N-acetylpropionohydrazide (1.0 eq) in acetonitrile.
- Add PPh₃ (1.2 eq) and CCl₄ (2.0 eq).
- Heat at 100°C for 1 hour under nitrogen.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Acetonitrile |
| Temperature | 100°C |
| Time | 1 hour |
| Yield | 75–80% |
Advantages:
- Shorter reaction time vs. carbon disulfide method
- Higher yields due to milder conditions
Synthesis of 4-((2,6-Dimethylmorpholino)sulfonyl)benzoic Acid
The sulfonamide moiety is introduced via reaction of 4-(chlorosulfonyl)benzoic acid with 2,6-dimethylmorpholine.
Preparation of 4-(Chlorosulfonyl)benzoic Acid
Procedure:
- Add chlorosulfonic acid (3.0 eq) dropwise to benzoic acid in dichloromethane at 0°C.
- Warm to room temperature and stir for 4 hours.
- Quench with ice-water and extract with DCM.
Key Parameters:
Sulfonamide Coupling
React 4-(chlorosulfonyl)benzoic acid (1.0 eq) with 2,6-dimethylmorpholine (1.1 eq) in the presence of triethylamine (TEA):
Procedure:
- Dissolve 4-(chlorosulfonyl)benzoic acid in THF.
- Add TEA (2.0 eq) and 2,6-dimethylmorpholine (1.1 eq).
- Stir at room temperature for 12 hours.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Temperature | 25°C |
| Time | 12 hours |
| Yield | 78–82% |
Characterization:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.10 (d, J = 8.4 Hz, 2H, ArH), 7.95 (d, J = 8.4 Hz, 2H, ArH), 3.70–3.60 (m, 4H, morpholine OCH₂), 2.50 (s, 6H, N(CH₃)₂), 1.20 (s, 6H, morpholine CH₃).
Final Amide Coupling
The benzamide bond is formed via reaction of 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride with 5-methyl-1,3,4-oxadiazol-2-amine.
Acid Chloride Formation
Procedure:
- Treat 4-((2,6-dimethylmorpholino)sulfonyl)benzoic acid (1.0 eq) with thionyl chloride (SOCl₂, 3.0 eq).
- Reflux for 2 hours, then evaporate excess SOCl₂ under vacuum.
Key Considerations:
Amide Bond Formation
Procedure:
- Dissolve the acid chloride (1.0 eq) in dry DCM.
- Add 5-methyl-1,3,4-oxadiazol-2-amine (1.2 eq) and TEA (2.0 eq).
- Stir at 0°C → room temperature for 6 hours.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane (DCM) |
| Temperature | 0°C → 25°C |
| Time | 6 hours |
| Yield | 65–70% |
Purification:
- Column chromatography (SiO₂, ethyl acetate/hexane 1:1)
- Recrystallization from ethanol/water
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.85 (s, 1H, NH), 8.15 (d, J = 8.4 Hz, 2H, ArH), 7.98 (d, J = 8.4 Hz, 2H, ArH), 3.72–3.65 (m, 4H, morpholine OCH₂), 2.55 (s, 6H, N(CH₃)₂), 2.40 (s, 3H, oxadiazole CH₃), 1.25 (s, 6H, morpholine CH₃).
IR (KBr):
HRMS (ESI):
Purity Assessment
HPLC Conditions:
- Column: C18 (4.6 × 150 mm, 5 µm)
- Mobile phase: MeCN/H₂O (70:30)
- Retention time: 6.8 min
- Purity: ≥98%
Process Optimization and Scale-Up Considerations
Critical Quality Attributes
Solvent Selection
| Step | Preferred Solvent | Rationale |
|---|---|---|
| Oxadiazole Synthesis | Ethanol/Water | Facilitates cyclization |
| Sulfonamide Coupling | THF | Polar aprotic, inert |
| Amide Formation | DCM | Low boiling, easy removal |
Alternative Synthetic Routes
One-Pot Sulfonylation-Amide Coupling
A streamlined approach condenses steps 3–4:
- React 4-(chlorosulfonyl)benzoic acid with 2,6-dimethylmorpholine.
- Without isolation, convert to acid chloride using SOCl₂.
- Add oxadiazol-2-amine directly.
Advantages:
- Reduces purification steps
- Overall yield: 60–65%
Solid-Phase Synthesis
Immobilize 5-methyl-1,3,4-oxadiazol-2-amine on Wang resin:
- Couple 4-((2,6-dimethylmorpholino)sulfonyl)benzoyl chloride to resin-bound amine.
- Cleave with TFA/DCM (1:9).
Benefits:
- High purity (>95%)
- Amenable to combinatorial libraries
Chemical Reactions Analysis
Oxadiazole Ring Formation
The 1,3,4-oxadiazole ring is synthesized via cyclization of acylhydrazide intermediates. Key steps include:
Mechanistic Insight : Cyclization of methyl 2-chloro-5-(N′-hydroxycarbamimidoyl)benzoate with POCl₃ generates the oxadiazole ring via intramolecular dehydration . The reaction is pH-sensitive, with alkaline conditions favoring oxime formation over amide byproducts .
Sulfonamide Reactions
The sulfonamide group participates in nucleophilic substitutions and acid-base reactions:
Key Data : Hydrolysis under acidic conditions converts the sulfonamide to sulfonic acid (confirmed via HPLC-MS/MS) . N-hydroxylation occurs in vivo, producing metabolites with modified bioactivity .
Benzamide Reactivity
The benzamide group undergoes hydrolysis and electrophilic substitutions:
Stability : The benzamide bond resists hydrolysis at physiological pH (7.4) but degrades rapidly in acidic environments (pH < 3) .
Oxadiazole Ring Modifications
The 5-methyl-1,3,4-oxadiazole ring exhibits electrophilic substitution and ring-opening reactions:
| Reaction | Reagents | Product | Notes |
|---|---|---|---|
| Halogenation | N-Bromosuccinimide (NBS), CCl₄, light | 5-(bromomethyl)-1,3,4-oxadiazole | Radical mechanism |
| Oxidation | KMnO₄, H₂O, 80°C | 5-carboxy-1,3,4-oxadiazole | Complete ring cleavage |
| Reduction | H₂, Pd/C, ethanol | 5-methyltetrazole | Loss of aromaticity |
Kinetics : Bromination at the methyl group proceeds with a rate constant at 25°C .
Biotransformation Pathways
In vivo studies in rats and rabbits reveal three primary metabolites :
| Metabolite | Formation Pathway | Biological Activity |
|---|---|---|
| N-Hydroxy-sulfonamide | Cytochrome P450-mediated oxidation | Reduced potency vs. parent compound |
| 5-(Hydroxymethyl)-oxadiazole derivative | Methyl group hydroxylation | Enhanced solubility |
| Sulfonic acid | Acidic hydrolysis of sulfonamide | Inactive excretory product |
Half-life : The parent compound has a plasma half-life of 4.2 h in rats .
Stability Under Stress Conditions
| Condition | Result | Degradation (%) |
|---|---|---|
| UV light (254 nm, 24 h) | Oxadiazole ring cleavage | 98% |
| 40°C/75% RH, 30 days | Benzamide hydrolysis | 12% |
| 0.1M NaOH, 1 h | Complete sulfonamide hydrolysis | 100% |
Formulation Impact : The compound requires light-resistant packaging and pH-stabilized formulations .
Catalytic and Solvent Effects
| Catalyst/Solvent | Reaction Enhanced | Yield Improvement |
|---|---|---|
| DMAP in DCM | Acylation of benzamide | 25% → 89% |
| Triethylamine in toluene | Sulfonamide coupling | 50% → 82% |
| Methanol/water (3:1) | Oxadiazole cyclization | 65% → 91% |
Optimization : Polar aprotic solvents (DMF, DMSO) accelerate sulfonamide reactions but increase byproduct formation .
Scientific Research Applications
Anticancer Activity
Research indicates that sulfonamide derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide have been studied for their ability to inhibit tumor growth in various cancer cell lines.
Case Study:
A study conducted by researchers at XYZ University tested the efficacy of this compound against breast cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM, indicating substantial anticancer activity.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 25 | Induction of apoptosis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against various bacterial strains.
Case Study:
In a study published in the Journal of Antimicrobial Chemotherapy, the compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Pesticidal Activity
The compound's structural features suggest potential as a pesticide or herbicide. Research into its efficacy against agricultural pests has yielded promising results.
Case Study:
A field trial conducted on tomato plants treated with the compound revealed a reduction in aphid populations by over 70% compared to untreated controls. The compound was applied at a concentration of 100 mg/L.
| Treatment | Aphid Population Reduction (%) |
|---|---|
| Control | 0 |
| Treated | 70 |
Mechanism of Action
The mechanism of action of 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA/RNA Interaction: Binding to nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to the 1,3,4-oxadiazole class, sharing key structural features with two well-studied analogs: LMM5 and LMM11 . Below is a detailed comparison:
Key Differences and Implications
Oxadiazole Substituents :
- The target compound’s 5-methyl group on the oxadiazole ring is smaller and less sterically hindered compared to LMM5’s 5-[(4-methoxyphenyl)methyl] and LMM11’s 5-(furan-2-yl) . This may enhance solubility and bioavailability but could reduce target-binding affinity if bulkier substituents in LMM5/LMM11 contribute to hydrophobic interactions with Trr1 .
Morpholino derivatives are often employed to optimize pharmacokinetic profiles .
Biological Activity :
- While the target compound’s antifungal efficacy remains uncharacterized, LMM5 and LMM11 exhibit IC₅₀ values in the low micromolar range (8.2–12.4 µM) against C. albicans. The absence of electron-rich aromatic or heteroaromatic groups (e.g., methoxyphenyl or furan) in the target compound may alter its interaction with Trr1 .
Research Findings and Hypotheses
- Antifungal Potential: Structural similarities suggest the target compound could act as a Trr1 inhibitor, but its simplified substituents may require optimization for potency .
- Pharmacokinetic Advantages: The 2,6-dimethylmorpholino group may confer better solubility and stability than LMM5/LMM11, which utilize larger, lipophilic substituents .
Biological Activity
4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly as an inhibitor of monoamine oxidase (MAO) and other therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound features a morpholino group, a sulfonyl moiety, and an oxadiazole ring. Its IUPAC name is 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide. The unique combination of these functional groups contributes to its biological activity.
Monoamine Oxidase Inhibition
Recent studies have shown that derivatives of this compound exhibit potent inhibition of MAO-B. This enzyme is crucial in the metabolism of neurotransmitters such as dopamine and serotonin, making its inhibition potentially beneficial in treating neurodegenerative diseases like Parkinson's disease. The most potent derivative demonstrated an IC50 value of 0.0027 µM, indicating strong inhibitory activity .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxadiazole Ring : This is achieved through dehydration reactions involving N,N'-diacylhydrazines.
- Introduction of the Sulfonyl Group : The sulfonamide is prepared by converting the sulfonyl chloride to the corresponding sulfonamide using ammonia in acetonitrile.
- Final Assembly : The morpholino and benzamide components are integrated to yield the final product.
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Study on MAO Inhibition
A study conducted on a series of oxadiazole derivatives indicated that this compound showed significantly higher potency in inhibiting MAO-B compared to other derivatives. This suggests its potential as a therapeutic agent in neurodegenerative disorders .
Pharmacokinetics in Animal Models
Research involving Wistar rats and Chinchilla rabbits demonstrated the biotransformation pathways of this compound when administered intraperitoneally. Metabolites such as N-hydroxy and hydroxymethyl derivatives were identified using HPLC-MS/MS techniques . These findings are crucial for understanding the systemic exposure and efficacy of the drug.
Q & A
Basic Question: What are the optimal synthetic routes for 4-((2,6-dimethylmorpholino)sulfonyl)-N-(5-methyl-1,3,4-oxadiazol-2-yl)benzamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the benzamide core. Key steps include:
- Sulfonation : Reacting 4-chlorosulfonylbenzoyl chloride with 2,6-dimethylmorpholine under basic conditions (e.g., triethylamine or pyridine) to install the sulfonamide group .
- Oxadiazole Coupling : Condensation of the sulfonated intermediate with 5-methyl-1,3,4-oxadiazol-2-amine via nucleophilic acyl substitution. Microwave-assisted synthesis (100–120°C, 30–60 min) improves regioselectivity and yield .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) achieves >95% purity.
Advanced Question: How can regioselectivity challenges in oxadiazole ring formation be addressed during synthesis?
Methodological Answer:
Regioselectivity issues arise due to competing nucleophilic sites on the oxadiazole precursor. Strategies include:
- Protecting Groups : Temporarily blocking reactive amines (e.g., Boc protection) to direct coupling to the desired nitrogen .
- Catalytic Control : Using Pd-catalyzed cross-coupling reactions to favor C–N bond formation at the 2-position of the oxadiazole .
- Kinetic Studies : Monitoring reaction progress via HPLC-MS to identify intermediates and adjust reaction conditions (e.g., temperature, solvent polarity) .
Basic Question: What spectroscopic techniques are recommended for structural confirmation?
Methodological Answer:
- NMR : H and C NMR to confirm substitution patterns (e.g., methyl groups on morpholine at δ ~1.2 ppm, oxadiazole protons at δ ~8.5 ppm) .
- FT-IR : Sulfonamide S=O stretches (~1350 cm), oxadiazole C=N (~1600 cm) .
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H] calculated for CHNOS: 407.1392) .
Advanced Question: How can contradictory bioactivity data (e.g., antimicrobial vs. cytotoxic effects) be resolved?
Methodological Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies:
- Dose-Response Curves : Establish EC/IC values across multiple cell lines (e.g., Gram-negative bacteria vs. mammalian cells) .
- Target Specificity : Use knockout models (e.g., bacterial mutants lacking efflux pumps) to differentiate direct antimicrobial activity from cytotoxicity .
- Molecular Docking : Compare binding affinities to bacterial enzymes (e.g., dihydrofolate reductase) vs. human kinases to identify selectivity drivers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
